alpha-Methylcampholenone

Description

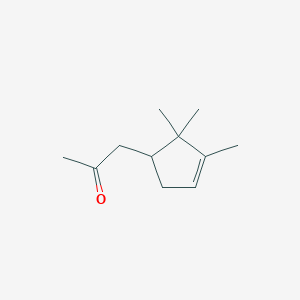

Alpha-Methylcampholenone (systematic name: 3,3,5-Trimethylcyclohex-1-en-2-one) is a bicyclic monoterpenoid ketone structurally related to camphor derivatives. It is characterized by a cyclohexenone core with methyl substituents at the 3, 3, and 5 positions. This compound is primarily utilized in fragrance formulations due to its woody, camphoraceous aroma profile, and it also serves as an intermediate in organic synthesis for pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-(2,2,3-trimethylcyclopent-3-en-1-yl)propan-2-one |

InChI |

InChI=1S/C11H18O/c1-8-5-6-10(7-9(2)12)11(8,3)4/h5,10H,6-7H2,1-4H3 |

InChI Key |

ZHYZKSGGSGBHSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(C1(C)C)CC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-Methylcampholenone belongs to a class of bicyclic terpenoids with functional groups that influence their physical, chemical, and sensory properties. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogous Compounds

Functional Group and Reactivity

- This compound contains a ketone group, making it less reactive toward nucleophilic addition compared to aldehydes (e.g., alpha-campholenic aldehyde) but more polar than hydrocarbons like limonene. This polarity enhances its solubility in ethanol and diethyl ether, a property critical for fragrance formulations .

- alpha-Campholenic aldehyde (an aldehyde analog) exhibits higher reactivity due to its aldehyde group, enabling participation in condensation reactions. However, aldehydes are prone to oxidation, limiting their stability in formulations compared to ketones like this compound .

Sensory and Volatility Profiles

- This compound’s odor intensity and persistence are intermediate between camphor (strong, sharp aroma) and limonene (volatile, fleeting citrus notes). Its woody character makes it a preferred base note in perfumery.

- In contrast, alpha-campholenic aldehyde contributes fresh, green top notes, often blended with citrus or floral components .

Analytical Methods

- Techniques such as headspace solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS), referenced in terpene analysis , are critical for quantifying this compound in complex matrices. These methods differentiate it from aldehydes and alcohols via retention times and mass fragmentation patterns.

Research Findings and Limitations

- Synthetic Routes: this compound is synthesized via acid-catalyzed cyclization of citronellal derivatives, a method shared with camphor production. However, yield optimization remains challenging due to competing isomerization pathways.

- Safety Data: While specific toxicological data for this compound is sparse, analogs like camphor exhibit moderate toxicity at high doses, warranting cautious handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.